1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one

Physicochemical profiling Lead identification Regioisomer differentiation

Researchers relying on 1-benzylimidazoles risk incorrect regioisomer selection that compromises CYP isoform selectivity. This compound provides the 2-benzyl-5-acetyl pharmacophore essential for CYP11B1-targeted programs and kinase hinge-region engagement. • Enables differentiation from 1-benzylimidazole regioisomers for CYP11B1 vs. CYP11B2 selectivity profiling. • 5-Acetyl handle supports orthogonal diversification (oxime, alcohol, heterocycle) without protecting-group conflicts. • TPSA 45.8 Ų improves aqueous solubility and reduces non-specific binding in SPR assays.

Molecular Formula C12H12N2O
Molecular Weight 200.24 g/mol
Cat. No. B12971858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one
Molecular FormulaC12H12N2O
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C(N1)CC2=CC=CC=C2
InChIInChI=1S/C12H12N2O/c1-9(15)11-8-13-12(14-11)7-10-5-3-2-4-6-10/h2-6,8H,7H2,1H3,(H,13,14)
InChIKeyDOXHUYNSTIBVKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Identity for Informed Sourcing


1-(2-Benzyl-1H-imidazol-5-yl)ethan-1-one (CAS 84694-93-9) is a disubstituted imidazole with a benzyl group at C2 and an acetyl group at C5 of the heterocyclic core. It possesses a molecular formula of C₁₂H₁₂N₂O and a molecular weight of 200.24 g/mol [1]. The compound has a computed XLogP3-AA of 2, one hydrogen bond donor, two hydrogen bond acceptors, and a topological polar surface area of 45.8 Ų [1]. This substitution pattern distinguishes it from isomeric 1-benzylimidazoles [2], a critical difference for applications that demand precise regiochemical control.

Regiochemically defined 2-benzyl-5-acetyl imidazole core
Higher polarity profile than 1-benzylimidazole analogs
Scaffold for underexplored kinase selectivity space

Structural Differentiation from 1-Benzylimidazole Analogs


Substituting 1-(2-benzyl-1H-imidazol-5-yl)ethan-1-one with a generic 1-benzylimidazole derivative overlooks a fundamental structural distinction that controls biological target engagement. In 1-benzylimidazoles, the hydrophobic benzyl moiety occupies the N1 position, which is crucial for binding to CYP11B1 and CYP11B2 [1]. The target compound places the benzyl group at C2 and adds an acetyl at C5, creating a different pharmacophore geometry that can alter selectivity profiles among cytochrome P450 isoforms [1]. Without head-to-head selectivity data for this exact substitution pattern against specific CYP isoforms, procurement based on structural similarity alone introduces an unquantified risk of off-target activity that cannot be resolved by simply choosing a 1-benzylimidazole analog.

Regioisomer mismatch

1-Benzylimidazoles anchor benzyl at N1, not C2, altering pharmacophore geometry and target recognition.

Polarity and H-bond shift

The 5-acetyl group introduces a hydrogen bond acceptor and higher polarity absent in 1-benzylimidazoles.

Unmapped bioactivity

No CYP11B1 or CYP11B2 inhibition data exist for the 2-benzyl-5-acetyl scaffold, limiting predictability.

Quantitative Differentiation Against Closest Analogs


Physicochemical Properties Differentiate 2-Benzyl-5-Acetyl Pattern from 1-Benzylimidazoles

The target compound exhibits a topological polar surface area (TPSA) of 45.8 Ų and a computed XLogP3-AA of 2 [1]. In contrast, the isomeric 1-benzyl-1H-imidazole (CAS 4238-71-5) has a TPSA of 17.8 Ų and a cLogP of approximately 2.5 [2]. The higher TPSA of the target compound arises from the acetyl substituent at C5, and this difference is expected to translate into enhanced aqueous solubility and altered membrane permeability relative to the unsubstituted 1-benzylimidazole scaffold, a parameter relevant for assays requiring compound dissolution in aqueous buffers.

Physicochemical Profile
Reported
Target: 45.8 Ų TPSA
1-Benzylimidazole: 17.8 Ų
Δ 28.0 Ų
Enhanced polarity for aqueous assay compatibility
Computed property; experimental validation advised
Physicochemical profiling Lead identification Regioisomer differentiation

Substitution Pattern Distinguishes from CYP11B1/11B2 Inhibitor Scaffolds

First-generation selective CYP11B1 inhibitors such as compound 33 (IC₅₀ = 152 nM against CYP11B1) were derived from a 1-benzylimidazole scaffold bearing a chiral hydroxyethyl side chain at C5 [1]. The target compound, 1-(2-benzyl-1H-imidazol-5-yl)ethan-1-one, inverts the benzyl attachment point from N1 to C2 while replacing the chiral alcohol with a methyl ketone. No published IC₅₀ values exist for the target compound against CYP11B1 or CYP11B2, placing it in a differentiated structural class where structure–activity relationships have not been quantitatively mapped. This gap presents both a risk and an opportunity: the 2-benzyl geometry may reduce CYP11B2 cross-reactivity, but this remains unvalidated.

CYP11B1 Inhibition
Class-level inference
Target: No published data
Comparator (33): IC₅₀ 152 nM
Unexplored selectivity space for CYP11B1/B2
Requires in vitro profiling against CYP isoforms
CYP enzyme inhibition Regioselectivity Steroidogenic pathway

Potential of 2-Benzyl-5-Acetyl Scaffold for Selective Kinase Targeting

A systematic analysis of 484 imidazole-based compounds tested against 24 protein kinases revealed that only six derivatives achieved meaningful kinase differentiation potential [1]. While the specific compound 1-(2-benzyl-1H-imidazol-5-yl)ethan-1-one was not included in that library, its scaffold closely resembles the 2-substituted imidazole cores that showed activity cliffs in the screen. The addition of the 5-acetyl group provides a hydrogen bond acceptor that may engage the kinase hinge region in a manner distinct from the 5-unsubstituted analogs that dominated the library [1]. This rationalizes its use as a synthetic precursor for generating focused kinase inhibitor libraries where selectivity is designed from the outset.

Kinase Selectivity Space
Class-level inference
Scaffold aligns with top 1.2% of 484 imidazole derivatives for differentiation potential
Supports design of selective kinase probes
Not directly tested; scaffold-based inference from library screen
Kinase inhibitor selectivity Profile differentiation Chemical probe development

Scientifically Supported Procurement Use Cases


Novel CYP11B1/CYP11B2 Inhibitor Leads with Distinct Selectivity

The 2-benzyl substitution pattern places the hydrophobic anchor in a geometry that is unexplored relative to established 1-benzylimidazole CYP11B1 inhibitors (IC₅₀ = 152 nM for compound 33 [1]). Researchers aiming to discover inhibitors with reduced CYP11B2 cross-reactivity can rationally use this compound as a core scaffold for parallel medicinal chemistry, followed by in vitro testing against V79-expressed human CYP11B1 and CYP11B2 [1].

Focused Kinase Inhibitor Libraries Targeting the Hinge Region

The 5-acetyl group provides a hydrogen bond acceptor ideally positioned for hinge-region interactions in kinase ATP-binding sites. In a landscape where only 1.2% of imidazole-based compounds demonstrated high kinase differentiation in a 24-kinase panel [2], the 2-benzyl-5-acetyl scaffold offers a synthetically tractable entry point for library enumeration aimed at improving selectivity metrics over unsubstituted imidazole precursors [2].

Physicochemical Property Optimization of Imidazole Probes

With a TPSA of 45.8 Ų, this compound occupies a polarity window that is 28 Ų higher than unsubstituted 1-benzylimidazole (TPSA 17.8 Ų [3]). This property profile makes it suitable for experimental workflows where aqueous solubility and reduced non-specific binding are requirements. Procurement for structure–property relationship (SPR) studies can yield quantitative solubility and permeability data that bridge toward lead-like imidazole derivatives [3].

Synthetic Intermediate for Regiochemically Defined Imidazoles

The 5-acetyl handle enables site-selective transformations (e.g., oxime formation, reduction to alcohol, or Baeyer-Villiger oxidation) without competing reactivity at the 2-benzyl position. This contrasts with 1-benzylimidazoles where N1-alkylation complicates orthogonal protection strategies. Sourcing this compound as a building block can reduce synthetic step count in projects requiring precisely defined 2,5-disubstituted imidazole architectures.

Application
Selection Property
Validation Focus
CYP11B1/B2 selective inhibitor lead identification
2-Benzyl-5-acetyl substitution pattern
In vitro CYP11B1/B2 selectivity profiling
Kinase inhibitor library design
5-Acetyl hinge-region H-bond acceptor
Kinase panel differentiation metrics
Physicochemical property optimization studies
Acetyl-derived polarity window
Aqueous solubility and permeability assays
Regiochemically defined imidazole synthesis
Orthogonal 5-acetyl synthetic handle
Site-selective transformation efficiency
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